

Understanding the chemical structure of Erythrosine B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Erythrosine B	
Cat. No.:	B15622488	Get Quote

The Chemistry of Erythrosine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **Erythrosine B**. The information is tailored for professionals in research, science, and drug development, with a focus on delivering precise, quantitative data and detailed experimental methodologies.

Chemical Identity and Physicochemical Properties

Erythrosine B, also known as FD&C Red No. 3, is a xanthene dye widely used as a food colorant, in printing inks, and as a biological stain.[1] Chemically, it is the disodium salt of 2',4',5',7'-tetraiodofluorescein. The core structure consists of a fluorescein backbone halogenated with four iodine atoms, which significantly influences its photophysical properties.

Table 1: Chemical Identifiers of Erythrosine B



Identifier	Value
IUPAC Name	disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
CAS Number	16423-68-0
Molecular Formula	C20H6l4Na2O5
InChI Key	RAGZEDHHTPQLAI-UHFFFAOYSA-L
SMILES	[Na+]. [Na+].O=C1OC2(C3=C(OC4=C2C=C(I)C(O[Na])=C4I)C(I)=C(O[Na])C(I)=C3)C5=C1C=CC=C5

Table 2: Physicochemical Properties of Erythrosine B

Property	Value
Molecular Weight	879.86 g/mol
Appearance	Red to reddish-brown powder
Solubility	Soluble in water and ethanol
Melting Point	Decomposes

Spectral Properties

Erythrosine B exhibits strong absorption in the visible region, which is responsible for its vibrant cherry-pink color. Its fluorescence properties are also a key characteristic, though significantly quenched compared to its parent compound, fluorescein, due to the heavy atom effect of the iodine substituents.

Table 3: Spectral and Photophysical Properties of Erythrosine B



Property	Value
Absorption Maximum (λmax) in water	524-527 nm
Molar Absorptivity (ϵ) at λ max in ethanol	107,000 M ⁻¹ cm ⁻¹ [2]
Emission Maximum (λem)	~554 nm[3]
Fluorescence Quantum Yield (Φf) in ethanol	0.08[2]
Singlet Oxygen Quantum Yield $(\Phi \Delta)$ in aqueous solution	~0.6[4]

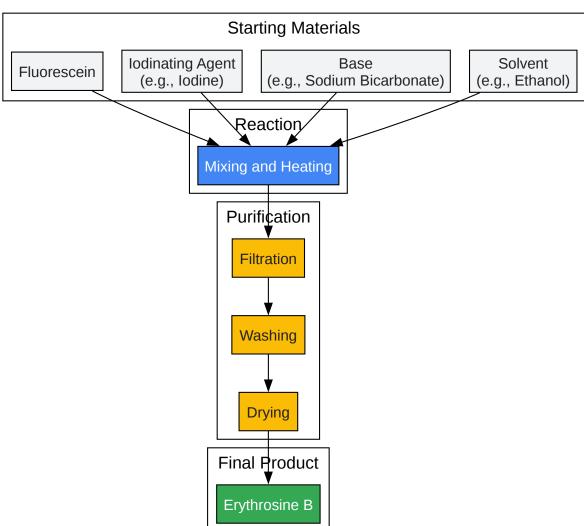
Synthesis of Erythrosine B

The synthesis of **Erythrosine B** is typically achieved through the electrophilic iodination of fluorescein.[5] The process involves the substitution of hydrogen atoms on the xanthene ring with iodine atoms.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Erythrosine B** from fluorescein.





Synthesis of Erythrosine B

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the synthesis of **Erythrosine B**.

Experimental Protocol: Iodination of Fluorescein

This protocol provides a general method for the synthesis of **Erythrosine B**.



Materials:

- Fluorescein
- Iodine
- Sodium bicarbonate
- Ethanol

Procedure:

- Dissolve fluorescein and sodium bicarbonate in ethanol.
- Add iodine to the solution.
- Heat the mixture under reflux for a specified period to facilitate the iodination reaction.
- After the reaction is complete, cool the mixture to allow the product to precipitate.
- Collect the solid product by filtration.
- Wash the product with a suitable solvent to remove unreacted starting materials and byproducts.
- Dry the purified Erythrosine B.

Note: This is a generalized protocol. For precise experimental details, including reactant quantities and reaction times, refer to specific literature procedures.

Analytical Methodologies

A variety of analytical techniques can be employed for the identification and quantification of **Erythrosine B**. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the most common methods.

High-Performance Liquid Chromatography (HPLC)

Protocol: Reverse-Phase HPLC Analysis of Erythrosine B[6][7]



- Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV-Vis detector.
- Column: Phenomenex C18 Gemini column (150 x 4.6 mm, 5 μm particle size).[6]
- Mobile Phase: A mixture of 20 mM ammonium acetate buffer, acetonitrile, and methanol in a ratio of 40:30:30 (v/v/v).[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient.
- Detection Wavelength: 529 nm.[6][7]
- Injection Volume: 10 μL.

Sample Preparation:

- Prepare a stock solution of Erythrosine B in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.2 to 1 μg/mL.[6]
- Filter all solutions through a 0.45 μm syringe filter before injection.

UV-Visible Spectroscopy

Protocol: Spectrophotometric Analysis of **Erythrosine B**[3]

- Spectrophotometer: A double beam UV-Vis spectrophotometer.
- Wavelength Range: 350-600 nm.[3]
- Blank: The solvent used to dissolve the **Erythrosine B** sample (e.g., deionized water).

Procedure:

Prepare a stock solution of Erythrosine B of known concentration in deionized water.



- Prepare a series of standard solutions by serial dilution of the stock solution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 525 nm.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Photobleaching Pathway

Erythrosine B is known to undergo photobleaching upon exposure to light, a process that involves the generation of singlet oxygen.

Mechanism of Photobleaching

The photobleaching of **Erythrosine B** is primarily initiated by the absorption of a photon, leading to an excited singlet state. Through intersystem crossing, the molecule transitions to an excited triplet state. This triplet state can then transfer its energy to ground state molecular oxygen (3O_2) to generate highly reactive singlet oxygen (1O_2). The singlet oxygen can then react with a ground state **Erythrosine B** molecule, leading to its degradation and the loss of color.[8][9]



Photoexcitation Erythrosine B (S₀) Photon (hv) Absorption Excited States **Excited Singlet State** Phosphorescence (Erythrosine B, S₁) Intersystem Crossing **Energy Transfer Excited Triplet State** Molecular Oxygen (3O2) (Erythrosine B, T₁) Energy Transfer Singlet Oxygen (1O2) Reaction Degradation Degraded Erythrosine B

Photobleaching Pathway of Erythrosine B

Click to download full resolution via product page

Caption: A diagram illustrating the photobleaching mechanism of **Erythrosine B** via singlet oxygen generation.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ERYTHROSIN B synthesis chemicalbook [chemicalbook.com]
- 2. PhotochemCAD | Erythrosine B [photochemcad.com]
- 3. sci-int.com [sci-int.com]
- 4. Singlet oxygen production by combining erythrosine and halogen light for photodynamic inactivation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hridhanchem.com [hridhanchem.com]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature and Concentration on the Rate of Photobleaching of Erythrosine in Water PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Understanding the chemical structure of Erythrosine B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622488#understanding-the-chemical-structure-of-erythrosine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com